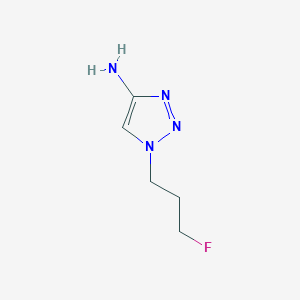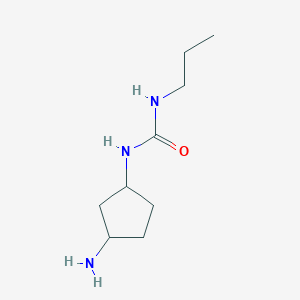
1-(3-Aminocyclopentyl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminocyclopentyl)-3-propylurea is an organic compound characterized by a cyclopentane ring substituted with an amino group and a propylurea moiety
Preparation Methods
The synthesis of 1-(3-Aminocyclopentyl)-3-propylurea typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring is synthesized through a series of cyclization reactions, often starting from linear precursors.
Urea Formation: The final step involves the reaction of the aminocyclopentane derivative with an isocyanate or carbamate to form the propylurea moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Aminocyclopentyl)-3-propylurea undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Reduction reactions can convert the urea moiety into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Aminocyclopentyl)-3-propylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclopentyl)-3-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
1-(3-Aminocyclopentyl)-3-propylurea can be compared with other similar compounds, such as:
3-Aminocyclopentyl)methylphosphinic acids: These compounds are known for their activity as GABA receptor antagonists.
1-(3-Aminocyclopentyl)-3-methylurea: This compound has a similar structure but with a methyl group instead of a propyl group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H19N3O |
|---|---|
Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-(3-aminocyclopentyl)-3-propylurea |
InChI |
InChI=1S/C9H19N3O/c1-2-5-11-9(13)12-8-4-3-7(10)6-8/h7-8H,2-6,10H2,1H3,(H2,11,12,13) |
InChI Key |
GHZFVOQOSDGOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1CCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


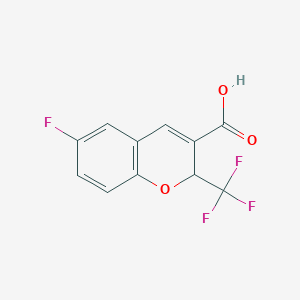
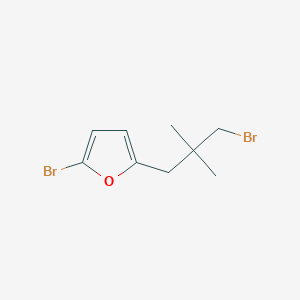
![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
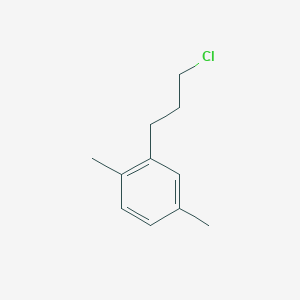
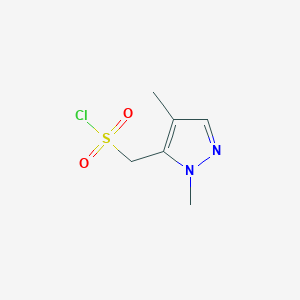
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
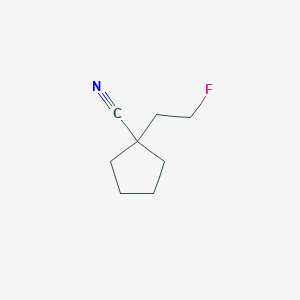
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
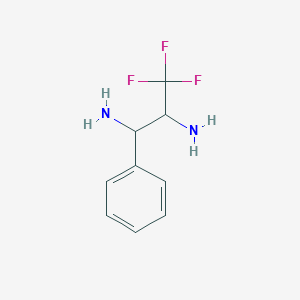
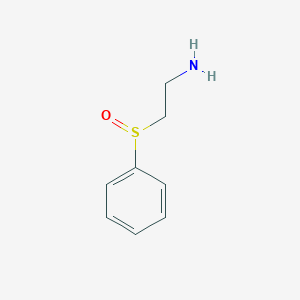
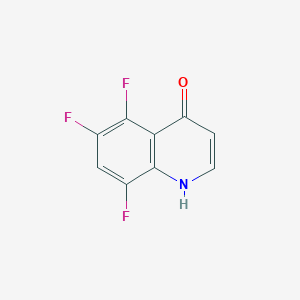
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
